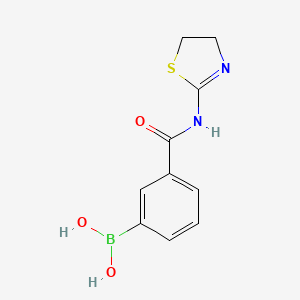

(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Descripción

(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (CAS: 850568-30-8) is an organoboron compound with the molecular formula C₁₀H₁₁BN₂O₃S and a molecular weight of 250.08 g/mol . It features a phenylboronic acid moiety linked to a 4,5-dihydrothiazole-2-yl carbamoyl group at the meta position. The compound is stored under inert atmosphere at 2–8°C due to boronic acid sensitivity to moisture and oxidation .

Propiedades

IUPAC Name |

[3-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXDTFJXMNWUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NCCS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657340 | |

| Record name | {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-06-1 | |

| Record name | {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-isothiocyanato-4,5-dihydrothiazole under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology: The boronic acid group can interact with active sites of enzymes, making it a useful tool in studying enzyme mechanisms .

Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The ability of boronic acids to inhibit proteases and other enzymes makes them candidates for drug development .

Industry: Industrially, (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid can be used in the production of advanced materials and as a catalyst in various chemical processes .

Mecanismo De Acción

The mechanism of action of (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural and Functional Group Variations

a) (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid

b) (4-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS: 405520-68-5)

- Key Differences: Replaces the dihydrothiazole group with a dimethylcarbamoyl substituent, resulting in lower hydrogen-bond donor capacity (0 vs. 2 donors in the target compound) and reduced topological polar surface area (TPSA: 49.3 vs. 103.1 Ų) .

- Physicochemical Properties : LogP = 1.69 (indicating higher lipophilicity than the target compound) and molecular weight = 193.01 g/mol .

c) 3-((4-Acetylphenylimino)methyl)phenylboronic Acid (B5)

- Key Differences: Features an acetylphenylimino Schiff base instead of the dihydrothiazole carbamoyl group. Elemental analysis shows C: 63.92%, H: 5.25%, N: 4.87%, reflecting differences in carbon content compared to the target compound .

Inhibitory Potential

- Target Compound: No direct bioactivity data are reported in the evidence. However, structurally related boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent inhibition of fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A .

- Suramin: A non-boronic acid polyaromatic sulfonate (CAS: 145-63-1) with broad enzyme inhibition (e.g., lysozyme, ATPases) and binding energy of -11.6 kcal/mol in docking studies .

Physicochemical and Commercial Comparison

*Estimated using ChemDraw or analogous tools. †Calculated from molecular formula (C₁₆H₁₆BNO₂).

Actividad Biológica

(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, with the chemical formula C₁₀H₁₁BN₂O₃S and CAS number 871333-06-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a phenylboronic acid moiety with a thiazole-derived carbamoyl group. Such structural features suggest a range of possible interactions within biological systems, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 250.0800 g/mol |

| Melting Point | 204–240 °C |

| Storage Temperature | Ambient |

| Solubility | Not specified |

Boronic acids are known to interact with diols and other Lewis bases, allowing them to form reversible covalent bonds. This property is crucial in various biological applications, including enzyme inhibition and drug delivery systems. The specific interactions of (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid with biological targets remain an area of ongoing research.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. The synthesized compound demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating potent cytotoxic activity while exhibiting minimal toxicity towards healthy cell lines .

Antibacterial Activity

The compound's antibacterial properties have also been explored. It has been effective against strains such as Escherichia coli at concentrations around 6.50 mg/mL . This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Antioxidant Activity

Antioxidant assays have shown that boronic acid derivatives possess significant free radical scavenging abilities. The compound's antioxidant potential was evaluated using various methods such as ABTS and DPPH assays, yielding IC50 values of 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL respectively . These findings highlight the compound's potential use in formulations aimed at reducing oxidative stress.

Enzyme Inhibition

The compound has been assessed for its enzyme inhibition capabilities:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high inhibition)

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition) .

These results suggest that the compound may serve as a lead for developing new therapeutics targeting neurodegenerative diseases and metabolic disorders.

Case Studies

A notable study involved the formulation of a cream containing boronic acid derivatives, which were evaluated for their biological activity and safety through dermatological and microbiological testing . Histological evaluations indicated no significant adverse effects on rat organs, supporting the safety profile of the compound in topical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.